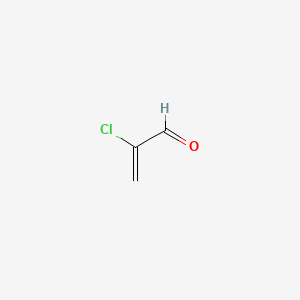

2-Chloroacrolein

CAS No.: 683-51-2

Cat. No.: VC1689651

Molecular Formula: C3H3ClO

Molecular Weight: 90.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 683-51-2 |

|---|---|

| Molecular Formula | C3H3ClO |

| Molecular Weight | 90.51 g/mol |

| IUPAC Name | 2-chloroprop-2-enal |

| Standard InChI | InChI=1S/C3H3ClO/c1-3(4)2-5/h2H,1H2 |

| Standard InChI Key | ZWHANXMMZRUTAY-UHFFFAOYSA-N |

| SMILES | C=C(C=O)Cl |

| Canonical SMILES | C=C(C=O)Cl |

Introduction

Chemical Identity and Physical Properties

2-Chloroacrolein, also known as 2-chloropropenal, α-chloroacrolein, and 2-chloro-2-propenal, is characterized by a chlorine atom attached to the second carbon of an acrolein (propenal) molecule . The compound has the molecular formula C₃H₃ClO and a molecular weight of 90.5083 g/mol .

Physical and Chemical Characteristics

The physical and chemical properties of 2-chloroacrolein are summarized in Table 1:

The structure of 2-chloroacrolein contains an α,β-unsaturated aldehyde system with a chlorine atom at the alpha position, resulting in a compound with high chemical reactivity, particularly toward nucleophiles .

Synthesis and Production Methods

2-Chloroacrolein can be synthesized through several methods, with the chlorination of acrolein being the most common approach.

Industrial Synthesis

The primary industrial method involves the reaction between acrolein and chlorine in specific mole proportions. According to US Patent 3100227A, chloroacrolein can be produced by reacting acrolein with chlorine in mole proportions ranging from about 1:2 to about 2:1 . The reaction typically occurs in a heated zone with temperatures between 75°C and 350°C, with residence times ranging from 0.05 to 5 seconds .

The patent describes the process as follows:

"Chloroacrolein is produced by passing acrolein mixed with chlorine in mole proportions in the range from about 1:1 to about 3:1, the mixture being diluted with approximately 50% by volume of an inert gas, through a reaction zone heated to a temperature from about 75°C to about 350°C at a rate such that the residence time of the gases in the reaction zone is in the range from about 0.05 second to about 5 seconds."

Formation in Environmental and Biological Systems

2-Chloroacrolein is also formed through the metabolism of certain chlorinated compounds in environmental and biological systems. Research has shown that it can be produced as a metabolite of 1,3-dichloropropene, a soil fumigant nematicide. The epoxidation of 1,3-dichloropropene leads to the formation of 1,3-dichloropropene epoxides, which can degrade to form 2-chloroacrolein under certain conditions .

In a study by Schneider et al. (1998), it was demonstrated that cis- and trans-1,3-D-epoxides are stable in acetone or chloroform but degrade completely in dimethyl sulfoxide to form 2-chloroacrolein within 30 minutes at 40°C .

Reactivity and Chemical Behavior

2-Chloroacrolein exhibits high reactivity due to its structural features, particularly the presence of both an aldehyde group and a carbon-carbon double bond with a chlorine substituent.

pH-Dependent Reactions

2-Chloroacrolein undergoes different reactions depending on pH. In alkaline conditions (pH 9), it undergoes condensation reactions leading to polymer formation, as demonstrated by gel permeation chromatography .

At physiological pH (7.4), 2-chloroacrolein shows moderate stability with a half-life of approximately 248 minutes at 41°C .

Toxicological Profile

2-Chloroacrolein exhibits significant toxicity and mutagenicity, making it a compound of toxicological concern.

Comparative Mutagenic Potency

Research by Gold et al. (1980) identified 2-chloroacrolein as "the ultimate mutagen" formed during the metabolism of carcinogenic herbicides like diallate and sulfallate. Their study found that 2-chloroacrolein and its 2-bromo-, 2,3-dichloro-, and 2,3,3-trichloro- analogs are significantly more potent mutagens in the Ames Salmonella typhimurium strain TA100 assay than any other aldehydes examined .

Quantitative data from Schneider et al. (1998) supports this claim, showing that 2-chloroacrolein has a mutagenic potency of approximately 150 revertants/nmol in Salmonella typhimurium TA100, compared to 37 and 17 revertants/nmol for cis- and trans-1,3-D-epoxides, respectively .

Mechanism of Mutagenicity

The mechanism of 2-chloroacrolein's mutagenicity likely involves its ability to form adducts with DNA. Gold et al. (1980) proposed that polymer formation on reaction of deoxyadenosine with 2-chloroacrolein probably involves crosslinking via Schiff base formation at the carbonyl group and Michael addition at the double bond .

Eder et al. (1994) discussed potential mutagenic mechanisms, suggesting that genotoxicity/mutagenicity depends on the formation of DNA adducts, such as 1,N2-cyclic deoxyguanosine adducts .

Environmental Significance

2-Chloroacrolein has been identified in various environmental contexts, particularly as a component in industrial effluents and as a metabolite of certain pesticides.

Presence in Industrial Effluents

Tachibana et al. (1989) identified 2-chloroacrolein (2-chloropropenal) as a constituent of softwood kraft chlorination effluent. The compound demonstrates strongly positive results in the Salmonella mutagenicity assay (Ames Test), raising concerns about its environmental impact .

Formation from Pesticide Metabolism

2-Chloroacrolein is formed during the metabolism of certain chlorinated pesticides. It has been identified as "the ultimate mutagen" formed on metabolism of the carcinogenic herbicides diallate and sulfallate . This suggests that the environmental and health impacts of these herbicides may be partially attributed to the formation of 2-chloroacrolein as a metabolite.

Environmental Fate and Treatment

Research has explored methods to mitigate the environmental impact of 2-chloroacrolein. Tachibana et al. (1989) investigated the reactions of 2-chloroacrolein with various nucleophiles, finding that hydroxide ions and sulfur dioxide compounds effectively reduce its mutagenicity .

These findings suggest potential approaches for treating industrial effluents containing 2-chloroacrolein, though the practical implementation of such treatments requires further research.

Analytical Methods and Detection

The detection and quantification of 2-chloroacrolein in various matrices require specialized analytical techniques due to its reactive nature.

Instrumental Analysis

Gas chromatography coupled with mass spectrometry (GC/MS) has been employed for the identification and quantitation of 2-chloroacrolein in biological and environmental samples. Schneider et al. (1998) utilized GC/MS to detect 2-chloroacrolein as a degradation product of 1,3-dichloropropene epoxides .

Biological Assays

The mutagenic properties of 2-chloroacrolein have made biological assays useful tools for its detection and characterization. The Ames test using Salmonella typhimurium strains TA100 and TA1535 has been particularly valuable for assessing the presence and mutagenic potential of 2-chloroacrolein .

Similarly, the SOS-chromotest has been employed to evaluate the genotoxicity of 2-chloroacrolein and related compounds .

Future Research Directions

Current knowledge about 2-chloroacrolein highlights several areas requiring further investigation:

Environmental Monitoring and Fate

More comprehensive studies on the environmental occurrence, persistence, and fate of 2-chloroacrolein are needed, particularly in aquatic ecosystems receiving industrial effluents.

Toxicological Mechanisms

While the mutagenicity of 2-chloroacrolein is well-established, further research is needed to elucidate its precise mechanisms of action and potential long-term health effects.

Remediation Strategies

Development of efficient and cost-effective methods for the detection and remediation of 2-chloroacrolein in environmental samples represents an important research direction with practical applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume